molecular formula C32H31ClF2N6O4 B15136767 19-chloro-22-[(2S,5R)-2,5-dimethyl-4-prop-2-enoylpiperazin-1-yl]-13,16-difluoro-3-propan-2-yl-8,11-dioxa-1,4,23,26-tetrazapentacyclo[16.6.2.02,7.012,17.021,25]hexacosa-2(7),3,5,12,14,16,18,20,22,25-decaen-24-one

19-chloro-22-[(2S,5R)-2,5-dimethyl-4-prop-2-enoylpiperazin-1-yl]-13,16-difluoro-3-propan-2-yl-8,11-dioxa-1,4,23,26-tetrazapentacyclo[16.6.2.02,7.012,17.021,25]hexacosa-2(7),3,5,12,14,16,18,20,22,25-decaen-24-one

Cat. No.: B15136767
M. Wt: 637.1 g/mol
InChI Key: BBIVCWWQPMOKAC-MSOLQXFVSA-N
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Description

The compound “19-chloro-22-[(2S,5R)-2,5-dimethyl-4-prop-2-enoylpiperazin-1-yl]-13,16-difluoro-3-propan-2-yl-8,11-dioxa-1,4,23,26-tetrazapentacyclo[16.6.2.02,7.012,17.021,25]hexacosa-2(7),3,5,12,14,16,18,20,22,25-decaen-24-one” is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. The structure of this compound suggests it may have unique properties due to the presence of multiple functional groups and a rigid pentacyclic framework.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of the pentacyclic core and the introduction of various functional groups. Typical synthetic routes may involve:

    Cyclization Reactions: To form the pentacyclic core.

    Functional Group Introduction: Using reagents such as chlorinating agents, fluorinating agents, and piperazine derivatives.

    Purification: Techniques such as chromatography to isolate the desired product.

Industrial Production Methods

Industrial production of such a complex molecule would require optimization of the synthetic route to ensure high yield and purity. This may involve:

    Scale-Up of Reactions: Using larger reactors and continuous flow techniques.

    Process Optimization: To minimize waste and reduce costs.

    Quality Control: Ensuring the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: To introduce or modify oxygen-containing functional groups.

    Reduction: To reduce double bonds or other reducible groups.

    Substitution: To replace one functional group with another.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or hydrogen gas with a catalyst.

    Substitution Reagents: Such as halogenating agents or nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

The compound’s unique structure and functional groups make it a candidate for various scientific research applications:

    Chemistry: As a building block for more complex molecules or as a catalyst in certain reactions.

    Biology: Potential use as a probe to study biological processes or as a lead compound in drug discovery.

    Medicine: Possible therapeutic applications due to its bioactive properties.

    Industry: Use in the development of new materials or as a specialty chemical.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its interaction with molecular targets. Potential pathways include:

    Binding to Enzymes: Inhibiting or activating enzymatic activity.

    Interacting with Receptors: Modulating signal transduction pathways.

    Altering Cellular Processes: Affecting cell growth, differentiation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

    19-chloro-22-[(2S,5R)-2,5-dimethyl-4-prop-2-enoylpiperazin-1-yl]-13,16-difluoro-3-propan-2-yl-8,11-dioxa-1,4,23,26-tetrazapentacyclo[16.6.2.02,7.012,17.021,25]hexacosa-2(7),3,5,12,14,16,18,20,22,25-decaen-24-one: Similar compounds may include those with slight variations in the functional groups or the pentacyclic core.

    Other Pentacyclic Compounds: Compounds with similar rigid frameworks but different substituents.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and the rigid pentacyclic structure, which may confer unique chemical and biological properties.

Properties

Molecular Formula

C32H31ClF2N6O4

Molecular Weight

637.1 g/mol

IUPAC Name

19-chloro-22-[(2S,5R)-2,5-dimethyl-4-prop-2-enoylpiperazin-1-yl]-13,16-difluoro-3-propan-2-yl-8,11-dioxa-1,4,23,26-tetrazapentacyclo[16.6.2.02,7.012,17.021,25]hexacosa-2(7),3,5,12,14,16,18,20,22,25-decaen-24-one

InChI

InChI=1S/C32H31ClF2N6O4/c1-6-24(42)39-14-18(5)40(15-17(39)4)30-19-13-20(33)27-25-21(34)7-8-22(35)29(25)45-12-11-44-23-9-10-36-26(16(2)3)28(23)41(31(19)37-27)32(43)38-30/h6-10,13,16-18H,1,11-12,14-15H2,2-5H3/t17-,18+/m1/s1

InChI Key

BBIVCWWQPMOKAC-MSOLQXFVSA-N

Isomeric SMILES

C[C@@H]1CN([C@H](CN1C(=O)C=C)C)C2=NC(=O)N3C4=C(C=CN=C4C(C)C)OCCOC5=C(C=CC(=C5C6=C(C=C2C3=N6)Cl)F)F

Canonical SMILES

CC1CN(C(CN1C(=O)C=C)C)C2=NC(=O)N3C4=C(C=CN=C4C(C)C)OCCOC5=C(C=CC(=C5C6=C(C=C2C3=N6)Cl)F)F

Origin of Product

United States

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